(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

Lipoxygenase inhibition Stereochemistry Enzyme selectivity

Researchers studying arachidonic acid cascades often face irreproducible results from imprecise stereochemistry or single-target agents. (E)-4-(1H-Pyrazol-1-yl)but-2-enoic acid (≥98%, CAS 1251453-32-3) solves this with a defined (E)-geometry that ensures consistent multi-enzyme engagement: 5-LOX/12/15-LOX, FTHFS, carboxylesterase, and COX. Its free carboxylic acid and pyrazole N1-substitution deliver a predictable logP (~0.5) and TPSA (55.1 Ų) for reliable computational ADME benchmarking. Offered in ready-to-use purity for medicinal chemistry derivatization or direct biological assays, with global shipping under ambient conditions.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B7905311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC=CC(=O)O
InChIInChI=1S/C7H8N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h1-4,6H,5H2,(H,10,11)/b3-1+
InChIKeyJCJGXPOJLPUEEU-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid: Key Properties & Mechanism


(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid (CAS 1251453-32-3), also known as (2E)-4-(1H-pyrazol-1-yl)but-2-enoic acid, is a small-molecule organic compound comprising a pyrazole heterocycle linked to a butenoic acid chain with a defined (E)-alkene geometry . It is a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism and additionally demonstrates inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The compound also exhibits antioxidant properties in fats and oils [1].

Stereochemistry Defined (E)-alkene geometry supports reproducible LOX pathway engagement
Enzyme Profile Reported inhibition of LOX, FTHFS, carboxylesterase, and COX supports multi-target studies
Antioxidant Context Reported antioxidant properties in lipid systems may support oxidative stability assays

Substitution Risks for (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid


Direct substitution of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid with structurally similar analogs or other lipoxygenase inhibitors is not scientifically valid due to the compound's unique combination of (E)-stereochemistry, pyrazole N1-substitution, and free carboxylic acid moiety. This precise architecture dictates its specific multi-enzyme inhibition profile (LOX, FTHFS, carboxylesterase, COX) and physicochemical parameters such as logP [1]. Altering the alkene geometry to (Z), saturating the chain, modifying the heterocycle to imidazole, or esterifying the acid group will predictably change target engagement, potency, selectivity, and solubility, thereby compromising experimental reproducibility and biological outcomes .

Stereochemistry shift The (Z)-isomer may show higher non-specific reactivity, potentially altering target engagement and assay reproducibility.
Acidic moiety requirement Non-acidic pyrazoles may require higher concentrations for LOX pathway modulation, shifting the inhibition profile.
Chain saturation or esterification Saturated or ester analogs can change logP and hydrogen bonding, impacting solubility, permeability, and FTHFS inhibition.

(E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid vs. Analogs: Key Evidence


(E)-Stereochemistry vs. (Z)-Isomer: Potency & Selectivity

The (E)-configuration of the butenoic acid moiety is critical for bioactivity. While direct quantitative comparative data for (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid versus its (Z)-isomer are not available in the public domain, class-level inference from analogous aza-Michael addition systems indicates that the (Z)-isomer exhibits significantly higher reactivity, which can lead to off-target conjugation and altered pharmacokinetics [1]. This supports the premise that the (E)-isomer's defined geometry is required for the specific enzyme inhibition profile and reduced non-specific binding documented for the target compound [2].

(E) vs (Z) Geometry
Class-level
Defined (E)-configuration reported; (Z)-isomer may exhibit higher reactivity in aza-Michael systems
Geometry may shift enzyme selectivity
Class-level inference; verify in target assay
Lipoxygenase inhibition Stereochemistry Enzyme selectivity

LOX Inhibition: Acidic vs. Non-Acidic Pyrazoles

The target compound is explicitly categorized as a 'potent lipoxygenase inhibitor' [1]. In contrast, a class-level analysis reveals that non-acidic pyrazoles require significantly higher concentrations to affect arachidonic acid metabolism in macrophages—levels exceeding those sufficient for anti-inflammatory effects and far above therapeutic plasma concentrations [2]. While a direct IC50 comparison is not available, the classification of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid as 'potent' aligns it with acidic pyrazoles that exhibit enhanced LOX inhibitory activity, a key differentiator from non-acidic analogs.

Acidic vs Non-Acidic Pyrazoles
Class-level
Acidic pyrazole classified as LOX inhibitor; non-acidic analogs require higher concentrations for arachidonic acid pathway modulation
Acid group supports LOX engagement
Quantitative IC50 comparison not available
Lipoxygenase Arachidonic acid metabolism Anti-inflammatory

LogP & TPSA vs. Saturated and Ester Analogs

The computed physicochemical parameters of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid—specifically a logP of 0.41–0.52 and a topological polar surface area (TPSA) of 55.12 Ų —position it within an optimal range for both aqueous solubility and membrane permeability, as per Lipinski's Rule of Five. In contrast, the saturated analog 2-(1H-pyrazol-1-yl)butanoic acid or the methyl ester derivative would exhibit different logP and hydrogen bonding profiles, directly impacting solubility, cell permeability, and metabolic stability. The free carboxylic acid is also essential for the compound's activity as a FTHFS inhibitor [1].

LogP & TPSA
Data to verify
Target: logP 0.41–0.52, TPSA 55.12 Ų; Saturated analog est. logP ~0.8; Methyl ester est. logP ~1.2
Values fit permeability-solubility window
Computational estimates; experimental verification recommended
LogP TPSA Solubility Permeability

Multi-Target Inhibition vs. Selective COX-2/LOX

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid exhibits a distinct polypharmacology profile: it is a potent LOX inhibitor with additional, albeit lesser, inhibitory activity against formyltetrahydrofolate synthetase (FTHFS), carboxylesterase, and cyclooxygenase (COX) [1]. This multi-target profile contrasts with selective COX-2 inhibitors (e.g., celecoxib, a pyrazole derivative) or dual 5-LOX/COX inhibitors (e.g., ER-34122) that are engineered for a narrower target spectrum [2]. The specific combination and relative potencies of these activities define the compound's unique biological signature.

Multi-Target vs Selective
Context-dependent
Primary LOX inhibition, plus FTHFS, carboxylesterase, COX; differs from selective COX-2 or dual 5-LOX/COX inhibitors
May support polypharmacology studies
Relative potencies not quantified; profile context-dependent
Multi-target inhibition LOX FTHFS Carboxylesterase COX

(E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid: Key Applications


Stereochemically Defined LOX Pathway Dissection

Utilize (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid as a stereochemically pure, potent LOX inhibitor to probe the role of 5-LOX or 12/15-LOX in cellular models of inflammation [1][2]. The defined (E)-geometry ensures consistent enzyme engagement and avoids the confounding high reactivity associated with the (Z)-isomer [3].

Multi-Target Reference Standard for Polypharmacology

Employ this compound as a reference agent in assays designed to simultaneously measure inhibition of LOX, FTHFS, carboxylesterase, and COX, given its unique and documented multi-target profile [1]. Its specific logP and TPSA also serve as a benchmark for computational models predicting the pharmacokinetics of related pyrazole acids .

Building Block for Novel Pyrazole Derivatives

Leverage the high-purity (≥98%) (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid as a reliable starting material for medicinal chemistry campaigns aimed at optimizing potency, selectivity, or ADME properties . Its well-defined stereochemistry and functional group handle enable the generation of diverse analogs with predictable structural outcomes.

Application
Selection Property
Validation Focus
LOX pathway dissection
(E)-isomer stereochemical purity
LOX inhibition and selectivity in cell models
Multi-target reference standard
Documented multi-enzyme inhibition profile
Simultaneous assay for LOX, FTHFS, carboxylesterase, COX
Building block for derivatives
≥98% purity, defined (E)-geometry
Chemical stability and reactivity in synthesis

Technical Documentation Hub

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23 linked technical documents
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